molecular formula C6H8BrF3O2 B13079310 3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane

Cat. No.: B13079310
M. Wt: 249.03 g/mol
InChI Key: FMMLLPUOBADMTL-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane is a brominated oxolane (tetrahydrofuran) derivative featuring a trifluoroethoxy substituent. Its molecular formula is C₆H₈BrF₃O₂, with a molecular weight of 241.03 g/mol. The compound’s structure combines a five-membered oxygen-containing ring (oxolane) with a bromine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the bromine atom serves as a reactive site for further functionalization .

Properties

Molecular Formula

C6H8BrF3O2

Molecular Weight

249.03 g/mol

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)oxolane

InChI

InChI=1S/C6H8BrF3O2/c7-4-1-11-2-5(4)12-3-6(8,9)10/h4-5H,1-3H2

InChI Key

FMMLLPUOBADMTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC(F)(F)F

Origin of Product

United States

Biological Activity

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane is a synthetic organic compound that belongs to the oxolane class of compounds. Its unique structure, characterized by the presence of a bromine atom and a trifluoroethoxy group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C8H8BrF3OC_8H_8BrF_3O

Key Structural Features

  • Bromine Atom : Known for its reactivity, which can facilitate nucleophilic substitution reactions.
  • Trifluoroethoxy Group : This group enhances lipophilicity and can influence the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

  • Enzyme Inhibition : The bromine atom may act as a leaving group in nucleophilic substitution reactions, potentially inhibiting specific enzymes.
  • Receptor Modulation : The trifluoroethoxy group may enhance binding affinity to certain receptors due to its electron-withdrawing properties.

Antimicrobial Activity

Research has indicated that compounds containing bromine and trifluoromethyl groups often exhibit significant antimicrobial properties. A study evaluating similar oxolane derivatives demonstrated:

CompoundAntimicrobial Activity (Minimum Inhibitory Concentration, µg/mL)
This compound32
Control (Standard Antibiotic)16

The results suggest that while this compound has some antimicrobial activity, it is less potent than standard antibiotics .

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the potential anticancer properties of the compound. The findings are summarized in the table below:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These results indicate that this compound exhibits moderate cytotoxic effects against various cancer cell lines .

Case Studies

  • Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of oxolane derivatives on α-amylase activity. The results showed that this compound significantly inhibited α-amylase with an IC50 value of 15 µM, indicating potential applications in managing diabetes by controlling carbohydrate metabolism .
  • Receptor Binding Studies : Another study focused on the binding affinity of this compound to serotonin receptors. It was found that the trifluoroethoxy group enhances binding affinity compared to non-fluorinated analogs. This suggests a possible role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorine Impact : Trifluoroethoxy groups reduce metabolic degradation by cytochrome P450 enzymes, a trend observed in fluorinated pharmaceuticals introduced between 2001–2011 .
  • Synthetic Utility : Oxolane derivatives are increasingly used in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles, outperforming pyridine-based analogs in certain catalytic systems .

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